5-(4-Methylphenyl)-1,3-oxazole
Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives is a topic of interest in the field of organic chemistry. Paper discusses a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles. The method involves nucleophilic ring-opening of oxazolone followed by 5-endo cyclization in the presence of silver carbonate. This approach could potentially be adapted for the synthesis of "5-(4-Methylphenyl)-1,3-oxazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of "5-(4-Methylphenyl)-1,3-oxazole" is not provided, related compounds have been studied using X-ray diffraction and computational methods. For instance, paper uses XRD data and theoretical calculations to optimize the structure of a triazole derivative, which is structurally similar to oxazoles. These methods could be applied to determine the molecular structure of "5-(4-Methylphenyl)-1,3-oxazole" and predict its properties.
Chemical Reactions Analysis
The chemical reactivity of oxazole derivatives can vary depending on the substituents attached to the ring. Paper describes the reactivity of a triazole derivative, which undergoes alkylation and nitration reactions. Similar reactions might be expected for "5-(4-Methylphenyl)-1,3-oxazole," with the potential for electrophilic substitution on the phenyl ring or reactions at the oxazole ring itself.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Paper discusses the characterization of a triazole compound, including its vibrational frequencies and NMR chemical shift values. These techniques could be used to characterize "5-(4-Methylphenyl)-1,3-oxazole" and determine its physical properties, such as melting point, solubility, and stability. The nonlinear optical properties of related compounds are also of interest, as seen in paper , which could suggest potential applications for "5-(4-Methylphenyl)-1,3-oxazole" in optical materials.
Scientific Research Applications
Anticancer Activity
5-(4-Methylphenyl)-1,3-oxazole derivatives have shown significant potential in cancer research. For instance, a study by Brusnakov et al. (2022) demonstrated that certain 1,3-oxazole derivatives, including those with 4-methylphenyl groups, exhibited notable anticancer activity against various cancer cell lines, including prostate and epidermoid carcinoma cancer cells. They emphasized the importance of the phenyl or 4-methylphenyl groups in the oxazole ring for anticancer activity (Brusnakov et al., 2022).
Electronic and Optical Applications
The electronic and optical properties of oxazole derivatives, including those substituted with a 4-methylphenyl group, are of great interest. Irfan et al. (2018) studied the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives, highlighting their potential application in organic electronics, such as organic light emitting diodes and photovoltaic devices (Irfan et al., 2018).
Antimicrobial Properties
Oxazole derivatives have been studied for their antimicrobial properties. Reddy et al. (2010) synthesized and tested new oxazole derivatives, including those with a 4-methylphenyl component, for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Some compounds exhibited potent inhibitory activity, indicating potential as antimicrobial agents (Reddy et al., 2010).
Coordination Chemistry
Oxazolines, closely related to oxazoles, have been extensively used in coordination chemistry for asymmetric synthesis. Gómez et al. (1999) discussed the transition metal coordination chemistry of oxazolines, highlighting their versatility in ligand design and synthesis (Gómez et al., 1999).
Antiviral Activity
The antiviral activity of oxazole derivatives against human cytomegalovirus (HCMV) has been a topic of interest. Kachaeva et al. (2019) synthesized derivatives of 1,3-oxazole and evaluated their activity against HCMV, finding some derivatives with high potency compared to standard antiviral drugs (Kachaeva et al., 2019).
Corrosion Inhibition
Oxazole derivatives have been explored as corrosion inhibitors. Rahmani et al. (2019) investigated the potential of a novel oxazole derivative as an anti-corrosion agent for mild steel in acidic environments, demonstrating its efficacy and providing insights into its mode of action (Rahmani et al., 2019).
Synthesis Techniques
The synthesis of oxazole derivatives, including methods for creating 2,5-disubstituted-1,3-oxazoles, has been a focus area. Williams and Fu (2010) presented a methodology for the preparation of these compounds, which could be useful in various chemical and pharmaceutical applications (Williams & Fu, 2010).
Safety And Hazards
Future Directions
The future directions for “5-(4-Methylphenyl)-1,3-oxazole” could involve further exploration of its pharmacological properties. For instance, indole derivatives, which are structurally similar to oxazoles, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
5-(4-methylphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372297 | |
Record name | 5-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730724 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methylphenyl)-1,3-oxazole | |
CAS RN |
143659-19-2 | |
Record name | 5-(4-methylphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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